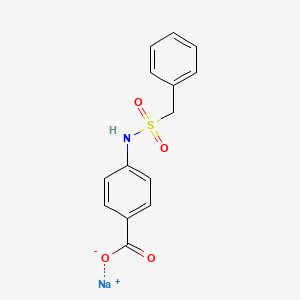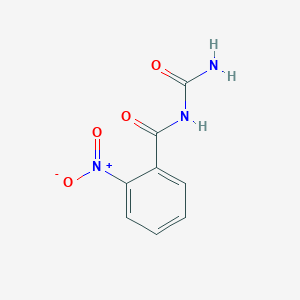
Benzamide, N-(aminocarbonyl)-2-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(aminocarbonyl)-2-nitro- is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group, which is a benzene ring attached to a carboxamide group, and a nitro group at the second position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzamide, N-(aminocarbonyl)-2-nitro- can be synthesized through several methods. One common approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.
Another method involves the electrochemical synthesis and amidation of benzoin. This process starts with the benzoin condensation from benzaldehyde, followed by benzoin amidation to benzamide using electrochemically generated superoxide anion in the presence of an aliphatic primary or secondary amine .
Industrial Production Methods
In industrial settings, benzamide derivatives are often produced through the reaction between carboxylic acids and amines at high temperatures (above 180°C). This method is widely used due to its compatibility with large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-(aminocarbonyl)-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as amines or thiols. The reactions typically occur under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted benzamides.
Applications De Recherche Scientifique
Benzamide, N-(aminocarbonyl)-2-nitro- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of benzamide, N-(aminocarbonyl)-2-nitro- involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to induce apoptosis in cancer cells by activating the caspase cascade and causing cytochrome c release into the cytosol . This process involves the activation of caspase-9 and the inhibition of anti-apoptotic proteins like Bcl-2.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to benzamide, N-(aminocarbonyl)-2-nitro- include other benzamide derivatives such as:
- Ethenzamide
- Salicylamide
- Procainamide
- Moclobemide
- Metoclopramide
Uniqueness
What sets benzamide, N-(aminocarbonyl)-2-nitro- apart from other benzamide derivatives is its specific substitution pattern, which imparts unique chemical and biological properties
Propriétés
Numéro CAS |
65347-82-2 |
|---|---|
Formule moléculaire |
C8H7N3O4 |
Poids moléculaire |
209.16 g/mol |
Nom IUPAC |
N-carbamoyl-2-nitrobenzamide |
InChI |
InChI=1S/C8H7N3O4/c9-8(13)10-7(12)5-3-1-2-4-6(5)11(14)15/h1-4H,(H3,9,10,12,13) |
Clé InChI |
YFQGSWCVQNRGQX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC(=O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


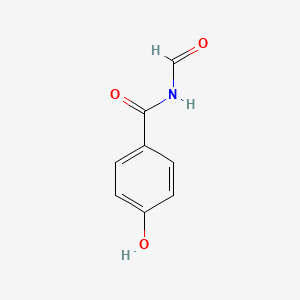
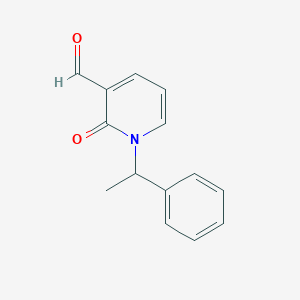
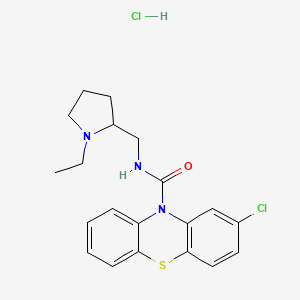
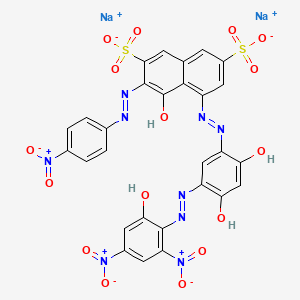
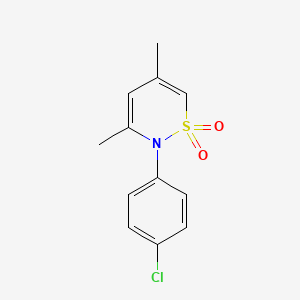
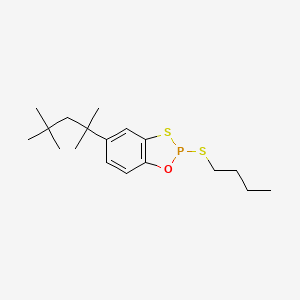
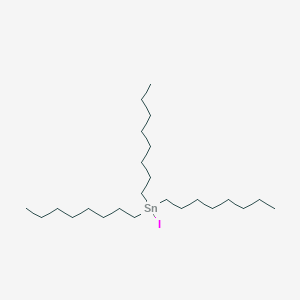
![N-[(2-Methoxy-5-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14487035.png)
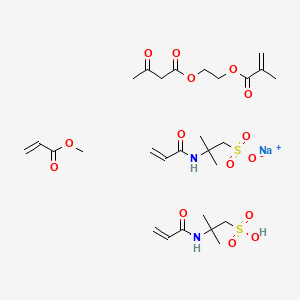
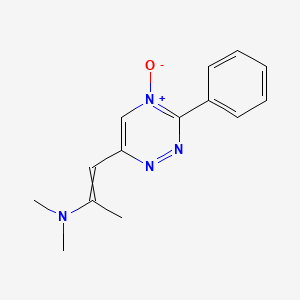

![2-{[5-(Phenylcarbamoyl)furan-2-yl]sulfanyl}benzoic acid](/img/structure/B14487054.png)
![2-{2-[2-(Cyclohex-2-EN-1-YL)propyl]octyl}butanedioic acid](/img/structure/B14487062.png)
